molecular formula C15H14N6O3S B4948173 2-(3-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(3-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B4948173
M. Wt: 358.4 g/mol
InChI Key: INYXFQUZLSYKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it is believed to exert its effects by modulating various biochemical pathways, including the NF-κB pathway, which plays a critical role in inflammation and cellular stress response.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells and to inhibit the growth of certain bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its potential to modulate various biochemical pathways. Additionally, it has shown promising results in various preclinical studies, making it a potential candidate for further drug development. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-(3-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide. One potential direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development. Finally, more research is needed to optimize its solubility and bioavailability, which could improve its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide involves a series of chemical reactions. The starting materials for the synthesis include 3-nitro-1H-pyrazole, 2-phenylethylamine, and 2-bromoacetyl bromide. The reaction proceeds through several steps, including the formation of an intermediate compound, which is then converted into the final product by treatment with thiourea.

Scientific Research Applications

2-(3-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide has shown potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. Additionally, it has been investigated for its potential to modulate certain biochemical pathways and to improve cellular function.

Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S/c22-13(10-20-9-8-12(19-20)21(23)24)16-15-18-17-14(25-15)7-6-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYXFQUZLSYKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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